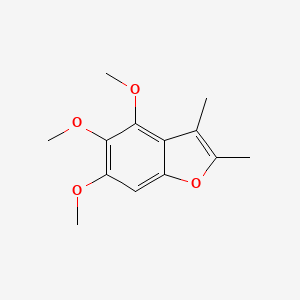![molecular formula C21H17ClN2O4S B14212799 N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide CAS No. 827577-40-2](/img/structure/B14212799.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide is a complex organic compound with the molecular formula C21H17ClN2O4S This compound is known for its unique chemical structure, which includes a benzoylphenyl group, a sulfamoyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoylbenzenesulfonamide with 2-chloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes often utilize automated systems to control reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide can be compared with other similar compounds, such as:
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide
These compounds share structural similarities but differ in their specific substituents and functional groups The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications
Eigenschaften
CAS-Nummer |
827577-40-2 |
|---|---|
Molekularformel |
C21H17ClN2O4S |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]-2-chlorophenyl]acetamide |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14(25)23-20-12-11-16(13-18(20)22)29(27,28)24-19-10-6-5-9-17(19)21(26)15-7-3-2-4-8-15/h2-13,24H,1H3,(H,23,25) |
InChI-Schlüssel |
KCXXZQJKVDAHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


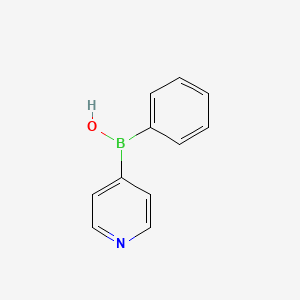
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)

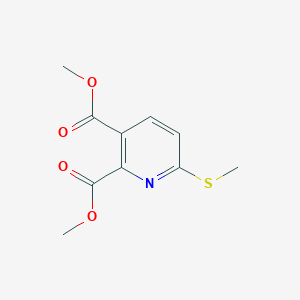

![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
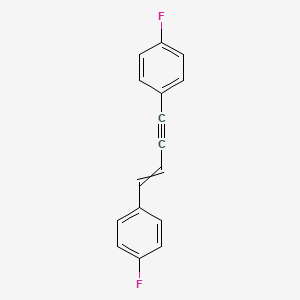
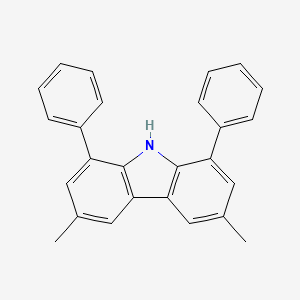
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
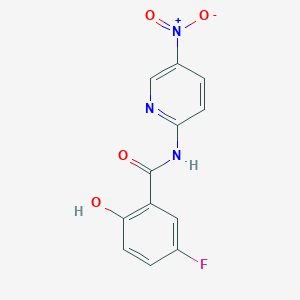
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
